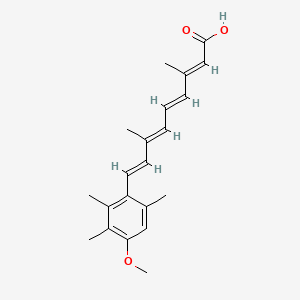
番荔枝碱
科学研究应用
作用机制
生化分析
Biochemical Properties
Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, annonacin disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .
Cellular Effects
Annonacin has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .
Molecular Mechanism
Annonacin exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .
Temporal Effects in Laboratory Settings
Annonacin’s effects change over time in laboratory settings. It has been found that annonacin exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .
Dosage Effects in Animal Models
Studies in rodents indicate that consumption of annonacin (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of annonacin and its dosage effects in animal models have also been reported .
Metabolic Pathways
Annonacin is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .
Transport and Distribution
Annonacin-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that annonacin can influence the transport and distribution of molecules within cells.
Subcellular Localization
Annonacin is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that annonacin is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .
准备方法
合成路线和反应条件: 番荔枝碱的合成涉及多个步骤,包括关键中间体的形成以及特定试剂和催化剂的使用。合成路线通常从内酯中间体的制备开始,然后引入羟基并形成最终的乙酰基结构。反应条件通常涉及使用有机溶剂、控制温度和特定催化剂以获得所需的产物。
工业生产方法: 番荔枝碱的工业生产主要集中在从天然来源提取,而不是合成方法。 提取过程涉及使用乙醇或乙酸乙酯等溶剂从番荔枝(释迦)和其他相关物种的叶子、种子或果肉中分离番荔枝碱 . 然后使用色谱等技术对提取物进行纯化,以获得高纯度的番荔枝碱。
化学反应分析
反应类型: 番荔枝碱会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等常见氧化剂将额外的含氧官能团引入番荔枝碱分子中。
还原: 使用硼氢化钠或氢化铝锂等还原剂来还原番荔枝碱结构中的特定官能团,例如羰基。
取代: 取代反应通常涉及使用卤化剂或亲核试剂来取代分子中的特定原子或基团。
形成的主要产物: 从这些反应形成的主要产物包括具有增强或改变生物活性的修饰乙酰基。这些衍生物经常被研究以了解其潜在的治疗应用。
相似化合物的比较
番荔枝碱属于一组更大的化合物,称为乙酰基,它们具有相似的结构和生物活性。一些类似的化合物包括:
番荔枝素 A、B 和 C: 这些化合物也是存在于番荔枝中的乙酰基,并表现出类似的细胞毒性和抗癌特性.
番荔枝素 C 和番荔枝素: 这些乙酰基已被研究以了解其潜在的抗病毒和抗癌活性.
顺式番荔枝碱和番荔枝碱-10-酮: 这些番荔枝碱衍生物已被证明具有独特的生物活性,包括抗炎和抗菌作用.
番荔枝碱因其强烈的 neurotoxic effects 和其在 neurodegenerative diseases 中的潜在作用而脱颖而出,这在其他乙酰基中不太常见 .
属性
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111035-65-5 | |
| Record name | (+)-Annonacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annonacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANNONACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of annonacin?
A1: Annonacin is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]
Q2: What are the downstream consequences of annonacin-induced mitochondrial complex I inhibition?
A2: Inhibition of mitochondrial complex I by annonacin leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that annonacin induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []
Q3: How does annonacin affect cancer cells?
A3: In addition to its effects on mitochondrial complex I, annonacin exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]
Q4: Does annonacin exhibit synergistic effects with other anti-cancer drugs?
A4: Yes, research indicates that annonacin can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []
Q5: What is the molecular formula and weight of annonacin?
A5: Annonacin has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize annonacin?
A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of annonacin and its derivatives. [, , , , , , ]
Q7: Are there any known material compatibility issues with annonacin?
A7: While specific material compatibility information is limited in the provided research, annonacin's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.
Q8: Does annonacin possess any catalytic properties?
A8: The provided research does not indicate any intrinsic catalytic properties of annonacin. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.
Q9: How has computational chemistry been used to study annonacin?
A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between annonacin and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []
Q10: How do structural modifications impact the activity of annonacin and its analogs?
A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of annonacin and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []
Q11: What are some strategies to improve the solubility and bioavailability of annonacin?
A12: Research suggests that encapsulating annonacin in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free annonacin in water. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of annonacin?
A14: While the provided research doesn’t offer detailed ADME data for annonacin, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, annonacin can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.
Q13: What in vitro models have been used to study annonacin’s effects?
A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering annonacin’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.
Q14: What are the potential toxicological concerns associated with annonacin?
A19: Annonacin has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in annonacin, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.
Q15: Are there any specific drug delivery systems being explored for annonacin?
A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of annonacin. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.
Q16: Are there any known biomarkers for annonacin efficacy or toxicity?
A16: Current research lacks specific biomarkers for predicting annonacin's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.
Q17: What analytical techniques are commonly employed for annonacin quantification?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify annonacin in different matrices.
Q18: What is the environmental impact of annonacin and its degradation?
A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of annonacin. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.
Q19: What is known about the dissolution and solubility of annonacin?
A24: Annonacin, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



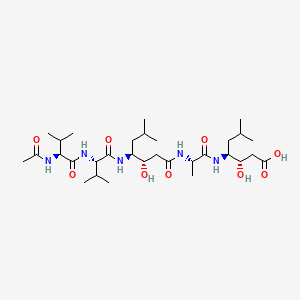

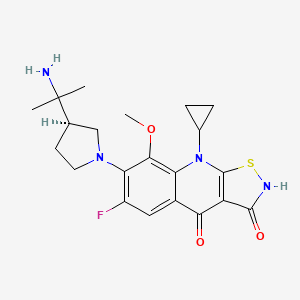

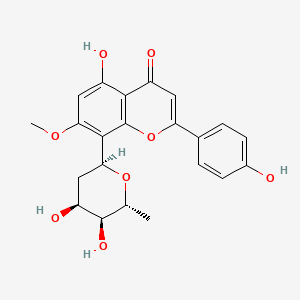
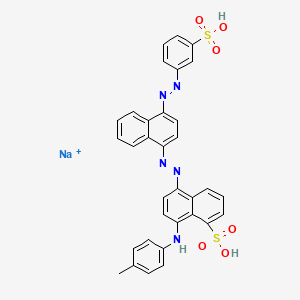

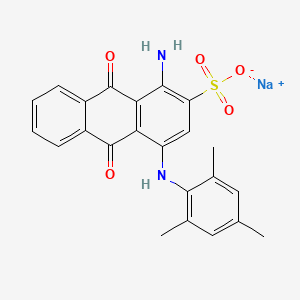

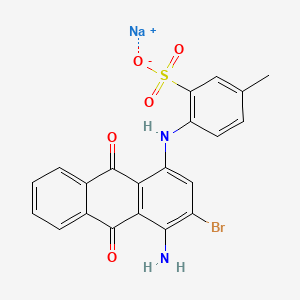
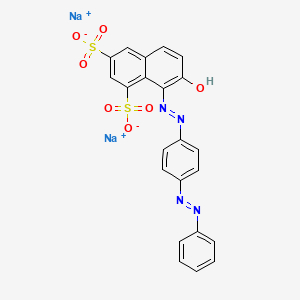
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)
